molecular formula C8H14O2 B080710 ethyl 2,3-dimethylbut-3-enoate CAS No. 14387-99-6

ethyl 2,3-dimethylbut-3-enoate

Cat. No.: B080710
CAS No.: 14387-99-6
M. Wt: 142.2 g/mol
InChI Key: SXPQDNXOZYVMPQ-UHFFFAOYSA-N
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Description

Ethyl 2,3-dimethylbut-3-enoate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2,3-dimethylbut-3-enoate (also known as ethyl 2,3-dimethyl-3-butenoate) is an organic compound characterized by its ester and alkene functional groups. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H14O2C_8H_{14}O_2 and features a branched alkyl chain with a vinyl group. Its structure allows for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Methods

Several methods exist for synthesizing this compound:

  • Esterification : The compound can be synthesized through the esterification of 2,3-dimethylbut-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. This reaction typically requires heating under reflux conditions.
  • Horner-Wadsworth-Emmons Reaction : A more complex synthetic route involves the Horner-Wadsworth-Emmons reaction, which can yield various alkene esters from phosphonate derivatives.

Enzyme Activity and Hydrolysis

Research indicates that this compound can be involved in studies related to enzyme kinetics and hydrolysis reactions. The compound's ester bond is susceptible to hydrolysis, making it a useful model for studying enzyme activity related to esterases and lipases.

Case Studies and Research Findings

  • Enzyme Kinetics : A study examined the interaction of various esters with enzymes involved in metabolic pathways. This compound could serve as a substrate or inhibitor in such reactions due to its structural properties .
  • Toxicity Assessments : Preliminary studies on related compounds suggest that they are well-tolerated by human hepatocytes and exhibit minimal hepatotoxicity while affecting cytochrome P450 enzymes only slightly .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC8H14O2Branched structure; potential enzyme substrate
Ethyl 4-methylpentanoateC9H18O2Linear structure; used as a flavoring agent
Methyl 4-(2-formylphenoxy)but-2-enoateC12H14O3Contains an aromatic group; used in pharmaceuticals

Properties

IUPAC Name

ethyl 2,3-dimethylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h7H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPQDNXOZYVMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932128
Record name Ethyl 2,3-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14387-99-6
Record name Ethyl 2,3-dimethyl-3-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14387-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dimethyl-3-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014387996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,3-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-dimethyl-3-butenoate
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